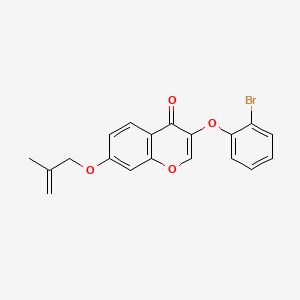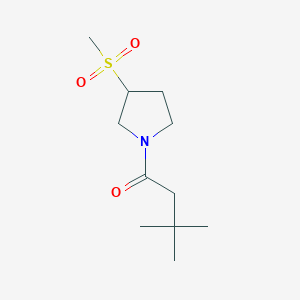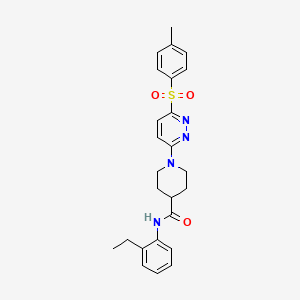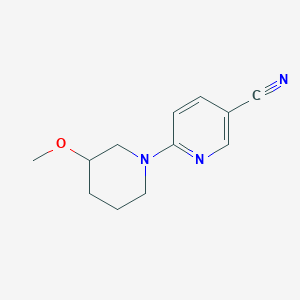
3,3-Dimethylhex-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related enoic acids has been explored in the literature. For instance, (E)-alk-3-enoic acids have been synthesized using a modified Knoevenagel condensation, which involves reacting an aldehyde with malonic acid in the presence of a catalyst such as piperidinium acetate . This method has been shown to produce high yields and excellent stereoselectivity. Although 3,3-dimethylhex-5-enoic acid is not specifically mentioned, similar synthetic strategies could potentially be applied to its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 3,3-dimethylhex-5-enoic acid has been studied using various spectroscopic techniques. For example, the structure of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid was elucidated using 1H NMR, 13C NMR, and FTIR spectroscopy . These techniques could be used to analyze the molecular structure of 3,3-dimethylhex-5-enoic acid as well.
Chemical Reactions Analysis
The photoisomerization of protonated 4-methylpent-2-enoic acid has been examined, showing cis/trans isomerization and conversion to a protonated lactone . This suggests that 3,3-dimethylhex-5-enoic acid may also undergo similar photoisomerization reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been investigated. For example, substituted 6-hydroxy-trans-3-hexenoic acids exhibit specific solid-state structures due to hydrogen bonding . The electronic properties of a related enoic acid dye were analyzed using UV-visible absorption spectroscopy, and its thermal properties were studied using TG-DTA . These studies indicate that 3,3-dimethylhex-5-enoic acid could also display unique physical and chemical properties that could be characterized using similar analytical methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- A study by Mikaelyan (2010) developed a new method for synthesizing functionally substituted cyclobutanecarboxylic acids using intramolecular cyclization of derivatives of 2,2,4,6,6-pentachloro-3,3-dimethylhex-5-enoic acid. This process is both regiospecific and stereoselective, highlighting the chemical versatility of 3,3-dimethylhex-5-enoic acid derivatives (Mikaelyan, 2010).
Natural Products and Organic Synthesis
- Blunt, Chen, and Wiemer (1998) isolated diprenylated benzoic acids from the shrub Rapanea myricoides, including a compound structurally related to 3,3-dimethylhex-5-enoic acid. This highlights the presence of such compounds in natural products and their potential for organic synthesis (Blunt, Chen, & Wiemer, 1998).
Pharmaceutical Applications
- Aursnes, Tungen, and Hansen (2016) investigated asymmetric bromolactonization reactions of δ-unsaturated carboxylic acids, including 5-arylhex-5-enoic acids, demonstrating the pharmaceutical synthesis applications of 3,3-dimethylhex-5-enoic acid derivatives (Aursnes, Tungen, & Hansen, 2016).
Analytical Chemistry
- Urbach, Stark, and Nobuhara (1972) analyzed the mass spectra of δ-lactones of various 5-hydroxy-2-enoic acids, including derivatives of 3,3-dimethylhex-5-enoic acid. This study is significant for understanding the analytical chemistry and structural characterization of similar compounds (Urbach, Stark, & Nobuhara, 1972).
Catalysis and Material Science
- Gorin et al. (2013) studied an intramolecular reaction catalyzed by Rh porphyrins involving 1-diazo-3,3-dimethyl-5-phenylhex-5-en-2-one, a compound related to 3,3-dimethylhex-5-enoic acid. This research contributes to the understanding of catalysis and material science (Gorin et al., 2013).
Safety and Hazards
The safety information for this compound includes pictograms GHS05, GHS07 . The signal word is “Danger” and the hazard statements are H302, H314 . The precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, P501 .
Eigenschaften
IUPAC Name |
3,3-dimethylhex-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-5-8(2,3)6-7(9)10/h4H,1,5-6H2,2-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBELKQCJRIUFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylhex-5-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-cyclohexyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546549.png)


![1-[4-(4-bromophenyl)butyl]-1H-imidazole](/img/structure/B2546554.png)
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2546555.png)
![2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2546556.png)
![3-(4-chlorophenyl)-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2546558.png)


![2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2546561.png)



